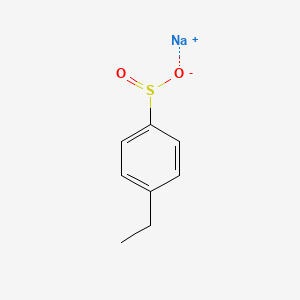

Sodium 4-ethylbenzenesulfinate

Übersicht

Beschreibung

Sodium 4-ethylbenzenesulfinate is a chemical compound with the CAS Number: 89520-66-1 . It has a molecular weight of 192.21 . The compound is typically stored at temperatures below -10°C . It is usually available in the form of a powder .

Chemical Reactions Analysis

Sodium sulfinates, including Sodium 4-ethylbenzenesulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Physical And Chemical Properties Analysis

Sodium 4-ethylbenzenesulfinate is a powder that is typically stored at temperatures below -10°C . It has a molecular weight of 192.21 .

Wissenschaftliche Forschungsanwendungen

Removal in Decontamination Processes

Sodium 4-ethylbenzenesulfinate, a related compound to sodium dodecylbenzenesulfonate, is notable for its use in decontamination processes. Specifically, surface-functionalized mesoporous silica nanoparticles have been employed to remove compounds like sodium dodecylbenzenesulfonate in nuclear decontamination, indicating potential applications for sodium 4-ethylbenzenesulfinate in similar contexts (Kim, Kim, Lee, & Lee, 2019).

Polymer Synthesis

In the field of polymer chemistry, sodium 4-ethylbenzenesulfinate has been used in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution. This synthesis is achieved through reversible addition−fragmentation chain transfer polymerization, highlighting the compound's role in producing water-soluble polymers with potential applications in various industries (Mitsukami, Donovan, Lowe, & McCormick, 2001).

Luminescent Ladder-like Lanthanide Coordination Polymers

Research has explored the synthesis of luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate, a compound structurally similar to sodium 4-ethylbenzenesulfinate. These polymers exhibit significant yields and luminescence properties, suggesting potential applications in materials science (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Radical Polymerization

The compound has been used in the study of free radical and controlled radical polymerization. For instance, graphene oxide was used as a radical initiator for the polymerization of sodium 4-vinylbenzenesulfonate, demonstrating the compound's role in innovative polymerization methods (Voylov, Saito, Lokitz, Uhrig, Wang, Agapov, Holt, Bocharova, Kisliuk, & Sokolov, 2016).

Antioxidant and Anticancer Properties

Studies on copper(II) thiosemicarbazone complexes that include sodium salts of related compounds, like 4-hydroxybenzenesulfonic acid, have shown potential for inducing marked ROS accumulation and promoting an antioxidant response in cancer cells. This indicates possible applications in cancer chemotherapy (Sirbu, Palamarciuc, Babak, Lim, Ohui, Enyedy, Shova, Darvasiová, Rapta, Ang, & Arion, 2017).

Safety and Hazards

The safety information for Sodium 4-ethylbenzenesulfinate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

sodium;4-ethylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQNALOFSJPBIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-ethylbenzenesulfinate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)

![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)

![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)